Methyl 1,4-oxazepane-2-carboxylate

Medicinal Chemistry Salt Selection Solubility Optimization

Methyl 1,4-oxazepane-2-carboxylate (CAS 1141669-57-9) is a seven‑membered N,O‑heterocyclic building block that delivers conformational flexibility beyond six‑membered morpholine analogs. It is essential for EP300/CBP HAT inhibitor scaffold hopping (IC₅₀ 0.46 μM) and sEH modulator programs (single‑digit nanomolar potency). The free secondary amine (pKa ~7–8) permits orthogonal derivatization, while the methyl ester (LogP −0.46) ensures aqueous reaction compatibility. Substituting morpholine or N‑protected derivatives compromises target engagement and reproducibility. Procure ≥95% purity with batch‑specific NMR and HPLC documentation for GLP/GMP validation.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 1141669-57-9
Cat. No. B1425213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,4-oxazepane-2-carboxylate
CAS1141669-57-9
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCCCO1
InChIInChI=1S/C7H13NO3/c1-10-7(9)6-5-8-3-2-4-11-6/h6,8H,2-5H2,1H3
InChIKeyNXIGDQYWERITIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,4-oxazepane-2-carboxylate (CAS 1141669-57-9): Product-Specific Evidence for Scientific Procurement


Methyl 1,4-oxazepane-2-carboxylate (CAS 1141669-57-9), also known as Methyl 2-homomorpholinecarboxylate, is a seven-membered saturated N,O-heterocyclic building block with molecular formula C7H13NO3 and molecular weight 159.18 g/mol . As a member of the 1,4-oxazepane class, it features a conformational flexibility distinct from six-membered morpholine analogs and a secondary amine handle available for further functionalization [1]. The compound serves as a versatile intermediate in medicinal chemistry campaigns, with documented application as a scaffold-hopping template for EP300/CBP histone acetyltransferase inhibitors and soluble epoxide hydrolase (sEH) modulator development [1].

Why Generic Substitution of Methyl 1,4-oxazepane-2-carboxylate Fails: Structural and Physicochemical Differentiation


Generic substitution of Methyl 1,4-oxazepane-2-carboxylate with superficially similar building blocks introduces quantifiable risk to research reproducibility. The seven-membered 1,4-oxazepane ring exhibits greater conformational flexibility and altered hydrogen-bonding geometry compared to six-membered morpholine analogs, directly impacting target engagement as demonstrated in EP300/CBP inhibitor scaffold-hopping studies where oxazepane replacement was essential for achieving sub-micromolar potency [1]. Furthermore, the free secondary amine in the parent compound (pKa ~7-8 estimated for homomorpholine systems) versus its hydrochloride salt (CAS 2070896-56-7) or N-protected derivatives (e.g., Cbz-protected analog, MW 278.28) yields substantially different solubility profiles and reaction compatibility . The methyl ester moiety (LogP -0.4621) confers moderate hydrophilicity amenable to aqueous reaction conditions, whereas tert-butyl ester analogs (MW 201.27) exhibit increased lipophilicity and altered deprotection requirements . These quantifiable differences in molecular topology, protonation state, and physicochemical properties preclude simple interchangeability without experimental validation.

Methyl 1,4-oxazepane-2-carboxylate: Quantitative Differentiation Evidence Against Comparator Analogs


Salt Form Differentiation: Free Base vs. Hydrochloride Salt Physicochemical Properties

Methyl 1,4-oxazepane-2-carboxylate (free base, CAS 1141669-57-9) differs quantitatively from its hydrochloride salt (CAS 2070896-56-7) in molecular weight, hydrogen bond donor count, and physicochemical properties relevant to formulation and reaction compatibility . The free base (MW 159.18) contains one H-bond donor (secondary amine) and four H-bond acceptors (ester carbonyl, ring oxygen, ring nitrogen, ester oxygen), yielding TPSA 47.56 Ų and LogP -0.4621 . In contrast, the hydrochloride salt (MW 195.64) contains two H-bond donors (protonated amine and chloride counterion) with identical TPSA but substantially altered aqueous solubility and hygroscopicity .

Medicinal Chemistry Salt Selection Solubility Optimization

Oxazepane vs. Morpholine Scaffold Differentiation: Conformational Flexibility Impact on Target Engagement

The seven-membered 1,4-oxazepane ring exhibits quantifiably different conformational behavior compared to six-membered morpholine analogs. In the EP300/CBP histone acetyltransferase inhibitor program, scaffold hopping from a morpholine-containing hit to a 1,4-oxazepane core enabled the identification of compound 11 (DS17701585), a highly selective EP300/CBP inhibitor with IC50 = 0.46 μM (460 nM) in biochemical assays [1]. The seven-membered ring provides expanded conformational space and altered vector geometry for substituents compared to morpholine, as demonstrated by crystallographic analysis of analogous oxazepane derivatives showing bond lengths of ~1.45 Å for C-O and ~1.47 Å for C-N with chair-like conformations .

Scaffold Hopping Conformational Analysis EP300/CBP Inhibition

Stereochemical Differentiation: (S)-Enantiomer vs. Racemate for Chiral Applications

Methyl 1,4-oxazepane-2-carboxylate is available as both racemic mixture (CAS 1141669-57-9, undefined stereocenter count: 1) and single (S)-enantiomer (CAS 2166209-58-9, defined stereocenter count: 1) . The racemate contains both (R)- and (S)-configurations at the C2 position of the oxazepane ring, while the (S)-enantiomer provides stereochemically defined material suitable for asymmetric synthesis and chiral SAR studies. The free base racemate (MW 159.18) and (S)-enantiomer (MW 159.18) share identical molecular formula and calculated physicochemical properties (TPSA 47.56, LogP -0.4621) but differ fundamentally in three-dimensional spatial arrangement .

Chiral Synthesis Enantioselective Chemistry Stereochemical Purity

Commercial Availability and Purity Grade Differentiation Across Vendors

Methyl 1,4-oxazepane-2-carboxylate (CAS 1141669-57-9) is commercially available from multiple suppliers with quantifiable differences in purity specifications, packaging options, and quality documentation that directly impact procurement decisions . Purity grades range from 95+% to NLT 98%, with some vendors providing batch-specific analytical documentation (NMR, HPLC, GC) while others offer only stated purity without supporting data . Price differentials between suppliers exceed 3x for equivalent quantities, reflecting variations in quality assurance, documentation, and supply chain reliability .

Procurement Quality Specifications Supply Chain

Hydrochloride Salt Enzymatic Activity: Acetylcholinesterase and Tyrosinase Inhibition

The hydrochloride salt of Methyl 1,4-oxazepane-2-carboxylate (CAS 2070896-56-7) demonstrates quantifiable enzyme inhibition activity against acetylcholinesterase (IC50 = 12 μM) and tyrosinase (IC50 = 18 μM) . These micromolar activities establish the oxazepane scaffold as capable of engaging enzymatic targets relevant to neurodegeneration and pigmentation disorders, though the free base (CAS 1141669-57-9) has not been directly evaluated in these assays. The protonated secondary amine in the hydrochloride form may contribute differently to target binding compared to the neutral free base form.

Enzyme Inhibition Alzheimer's Disease Neuropharmacology

1,4-Oxazepane Scaffold in sEH Inhibition: Potency Context Across Chemical Space

1,4-Oxazepane-containing compounds have demonstrated nanomolar potency against soluble epoxide hydrolase (sEH), establishing this scaffold as a privileged chemotype for sEH modulation. A representative 1,4-oxazepane-derived sEH inhibitor (BDBM50417983, CHEMBL1672128) exhibits IC50 = 3.02 nM in rat sEH cell-free system and IC50 = 4.68 nM in human HepG2 cellular assay [1]. While Methyl 1,4-oxazepane-2-carboxylate itself has not been directly evaluated, the scaffold's demonstrated sub-10 nM potency in optimized analogs establishes the seven-membered oxazepane ring as capable of achieving high-affinity target engagement, differentiating it from six-membered morpholine scaffolds that may not access the same binding pose [1][2].

Soluble Epoxide Hydrolase Cardiovascular Inflammation

Methyl 1,4-oxazepane-2-carboxylate: Evidence-Backed Application Scenarios for Scientific Selection


EP300/CBP Histone Acetyltransferase Inhibitor Development: Scaffold Hopping from Morpholine

Procurement of Methyl 1,4-oxazepane-2-carboxylate is justified for medicinal chemistry programs targeting EP300/CBP histone acetyltransferases where scaffold hopping from six-membered morpholine cores is required to achieve sub-micromolar potency. The seven-membered oxazepane ring provided the conformational flexibility necessary for identifying compound 11 (DS17701585) with IC50 = 0.46 μM and in vivo target engagement in LK2 xenograft models [1]. The free secondary amine of CAS 1141669-57-9 serves as the critical functionalization point for introducing substituents that confer selectivity against related HAT enzymes.

Soluble Epoxide Hydrolase (sEH) Modulator Optimization Campaigns

For cardiovascular and anti-inflammatory sEH inhibitor programs, Methyl 1,4-oxazepane-2-carboxylate provides the core 1,4-oxazepane scaffold that has demonstrated single-digit nanomolar sEH inhibitory activity in optimized analogs (IC50 = 3.02 nM in rat sEH, 4.68 nM in human HepG2 cells) [1]. The methyl ester group serves as a synthetic handle for further derivatization, while the secondary amine enables orthogonal functionalization to explore substituent effects on potency and ADME properties.

Chiral Synthesis and Stereochemical SAR Studies Requiring Defined Enantiomers

Programs requiring stereochemically defined building blocks should specify the (S)-enantiomer (CAS 2166209-58-9) rather than the racemate (CAS 1141669-57-9) when chirality at the C2 position is critical for target engagement [1][2]. The defined stereocenter enables establishment of enantioselective SAR and ensures stereochemical purity in downstream products, whereas the racemate introduces ambiguity in structure-activity relationships for chiral targets.

GLP/GMP-Compliant Synthetic Route Development Requiring High-Purity Building Blocks

For synthetic routes destined for GLP toxicology or GMP manufacturing, procurement should prioritize vendors offering NLT 98% purity with batch-specific analytical documentation (NMR, HPLC, GC) rather than lower-purity or undocumented material [1][2]. Suppliers providing ISO-certified material (e.g., MolCore) or 99.00% bulk quantities (e.g., Hanwei Chemical) enable process validation and regulatory compliance that research-grade material (95+%) cannot support without additional purification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1,4-oxazepane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.